2-(4-fluorobenzenesulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
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Description
2-(4-fluorobenzenesulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C22H23FN2O5S and its molecular weight is 446.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and COX-2 Inhibitory Activity
The synthesis of 2,3-diaryl pyrazines and quinoxalines, including compounds structurally related to the specified chemical, has been evaluated for their selective cyclooxygenase-2 (COX-2) inhibitory activity. These compounds, featuring sulfonamide groups, have shown significant in vivo activity in models of inflammation, highlighting their potential as a new class of COX-2 inhibitors (Singh et al., 2004).
Heterocyclic Sulfonamides and Sulfonyl Fluorides
Research on the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides has been conducted using sulfur-functionalized aminoacrolein derivatives. This includes the development of pyrazole-4-sulfonamides through a parallel medicinal chemistry approach, demonstrating the reagent's utility in accessing various heterocyclic sulfonyl fluorides (Tucker et al., 2015).
Antimicrobial Activities
The novel series of trifluoromethyl-containing pyrazolinyl (p-tolyl) sulfones, including structures related to the specified compound, have been synthesized and evaluated for their antimicrobial activity against a range of microorganisms. The study revealed that the presence of a 4-fluorophenyl substituent significantly enhances the antimicrobial properties of these compounds (Bonacorso et al., 2006).
Synthesis and Molecular Docking
A study on the synthesis of novel pyrazoles, including the investigation of their biological properties like antioxidant, anti-breast cancer, and anti-inflammatory activities, has been conducted. The synthesized compounds demonstrated superior carbonic anhydrase inhibitory activity, with some showing high tumor selectivity and potential as lead molecules for further investigation (Kucukoglu et al., 2016).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O5S/c1-28-19-13-15(14-20(29-2)22(19)30-3)21-18-5-4-10-24(18)11-12-25(21)31(26,27)17-8-6-16(23)7-9-17/h4-10,13-14,21H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYHSXISTCNTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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